

# N-Cyanoacetylurethane: A Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: N-Cyanoacetylurethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of **N-Cyanoacetylurethane**, a versatile reagent in organic synthesis. It includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a comprehensive resource for professionals in research and development.

## Spectroscopic Data

The following tables summarize the key spectral data for **N-Cyanoacetylurethane** (CAS: 6629-04-5, Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>, Molecular Weight: 156.14 g/mol ).<sup>[1][2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides structural confirmation of **N-Cyanoacetylurethane**. The characteristic signals correspond to the ethyl group and the methylene protons adjacent to the nitrile group.<sup>[2]</sup>

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity
-CH <sub>3</sub> (Ethyl)	~1.2	Triplet
-CH <sub>2</sub> - (Ethyl)	Not explicitly found in search results	Quartet
-CH <sub>2</sub> - (Methylene)	~3.4	Singlet

Note: The solvent used for NMR analysis can cause slight variations in chemical shifts.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid identification technique that reveals the presence of key functional groups in **N-Cyanoacetylurethane**.

Functional Group	Characteristic Absorption Band (cm <sup>-1</sup> )
C≡N (Nitrile)	~2250
C=O (Carbonyl)	~1700

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **N-Cyanoacetylurethane**, aiding in its identification in complex mixtures.[\[2\]](#)

Technique	Key Information
Liquid Chromatography-Mass Spectrometry (LC-MS)	Enables sensitive and selective detection with detection limits as low as 0.01-0.1 mg/L. <a href="#">[2]</a>
Gas Chromatography-Mass Spectrometry (GC-MS)	Data available through NIST Mass Spectrometry Data Center. <a href="#">[3]</a>

## Experimental Protocols

The following sections detail the methodologies for the synthesis of **N-Cyanoacetylurethane** and the acquisition of its spectral data.

## Synthesis of N-Cyanoacetylurethane

A common synthetic route involves the condensation reaction of 2-cyanoacetic acid and ethyl carbamate (urethane).[2][4]

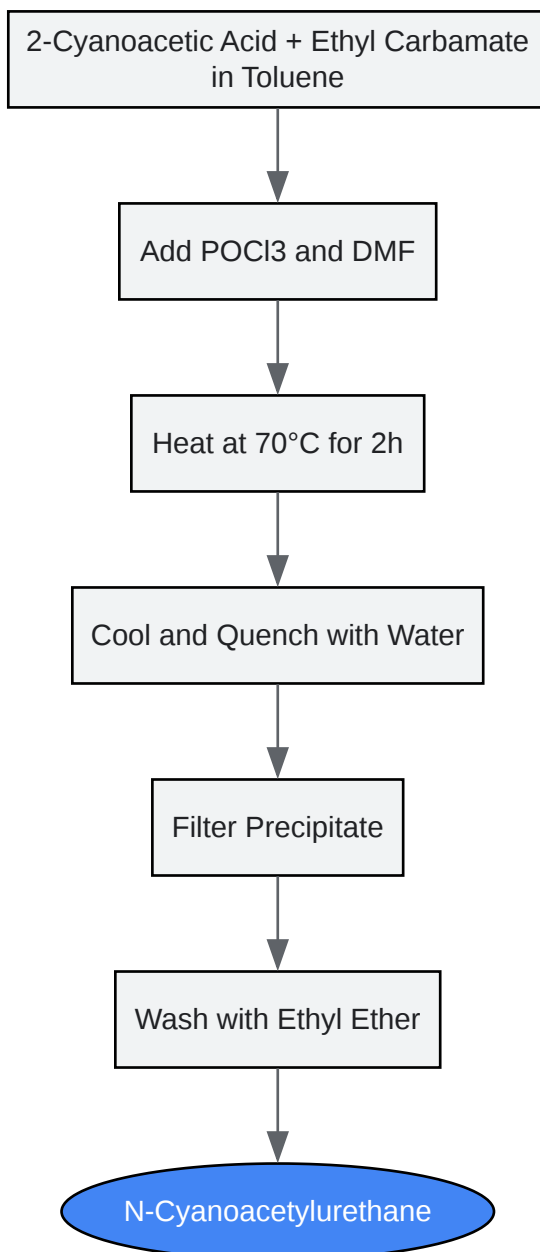
Materials:

- 2-cyanoacetic acid
- Ethyl carbamate (ethyl aminoformate)[1]
- Phosphorus oxychloride ( $\text{POCl}_3$ )[2]
- Dimethylformamide (DMF)[2]
- Toluene (or other aprotic solvents like benzene, chloroform, ethyl acetate, acetonitrile)[1][5]
- Water
- Ethyl ether[1]

Procedure:[1]

- To a solution of 2-cyanoacetic acid (1 mol) and ethyl carbamate (1 mol) in toluene (500 mL), slowly add phosphorus oxychloride (0.5 mol).[1]
- Add a catalytic amount of DMF (5 mL).[1]
- Heat the reaction mixture to 70°C for 2 hours.[1]
- After cooling to room temperature, quench the reaction by adding water (500 mL).[1]
- Filter the resulting precipitate by suction.
- Wash the filter cake with ethyl ether.[1]
- Dry the solid product to obtain **N-Cyanoacetylurethane**.

## Synthesis of N-Cyanoacetylurethane



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Caption: Synthetic workflow for **N-Cyanoacetylurethane**.

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., Varian A-60) can be used.[\[3\]](#)
- Sample Preparation: Dissolve a small amount of **N-Cyanoacetylurethane** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Data Acquisition: Acquire <sup>1</sup>H NMR spectra according to standard instrument procedures.

### Infrared (IR) Spectroscopy:

- Technique: Attenuated Total Reflectance (ATR) or KBr wafer methods are suitable.[\[3\]](#)
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[\[2\]](#)
- Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix the sample with KBr powder and press into a pellet.
- Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).

### Mass Spectrometry (MS):

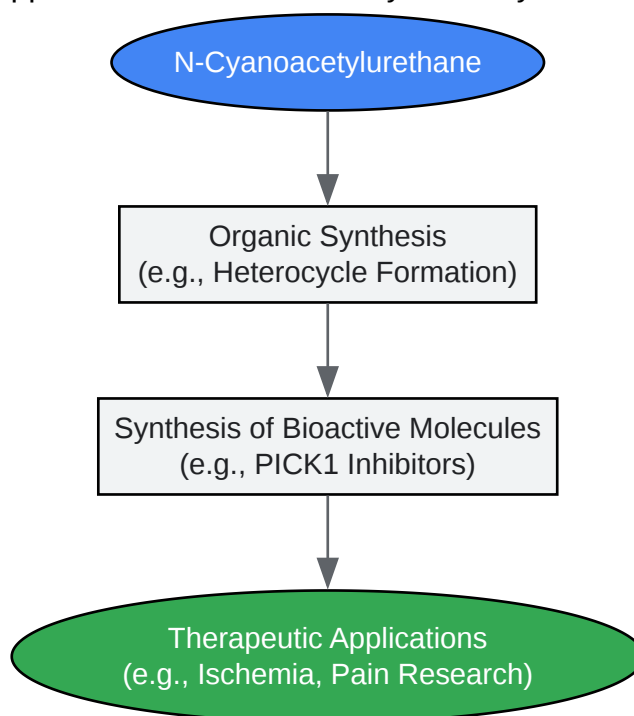
- Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[\[2\]](#)[\[3\]](#)
- Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the chosen ionization method (e.g., methanol for electrospray ionization).
- Data Acquisition: Analyze the sample according to the specific protocol of the LC-MS or GC-MS instrument. For LC-MS, negative ion electrospray ionization with a cyano column can be utilized for optimal separation and detection.[\[2\]](#)

## Applications in Synthesis

**N-Cyanoacetylurethane** is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and as a precursor for inhibitors of specific proteins.[\[2\]](#)[\[4\]](#) For example, it is used in the synthesis of inhibitors targeting the PDZ domain of the PICK1

protein, which is a potential therapeutic target for conditions such as brain ischemia and pain.  
[4][6]

#### Application Workflow of N-Cyanoacetylurethane



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Caption: Role of **N-Cyanoacetylurethane** in drug development.

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